molecular formula C7H4BrFO4S B6163169 4-bromo-3-(fluorosulfonyl)benzoic acid CAS No. 1935922-41-0

4-bromo-3-(fluorosulfonyl)benzoic acid

Cat. No. B6163169
CAS RN: 1935922-41-0
M. Wt: 283.1
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 4-bromo-3-(fluorosulfonyl)benzoic acid can be represented as FSO2C6H4CO2H . The structure can be viewed using Java or Javascript .

Mechanism of Action

4-(Fluorosulfonyl)benzoic acid, a similar compound, is a xenobiotic substrate analogue which on incubation with 4-4 isozyme of rat liver glutathione S-transferase results in a time-dependent inactivation of the enzyme .

Safety and Hazards

4-bromo-3-(fluorosulfonyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

4-bromo-3-(fluorosulfonyl)benzoic acid is an important intermediate in the synthesis of various chemicals. Its sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(fluorosulfonyl)benzoic acid involves the introduction of a bromine atom and a fluorosulfonyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Bromine", "Sulfur tetrafluoride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of benzoic acid with nitric acid and sulfuric acid to form 3-nitrobenzoic acid", "Step 2: Reduction of 3-nitrobenzoic acid with iron and hydrochloric acid to form 3-aminobenzoic acid", "Step 3: Diazotization of 3-aminobenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with sulfur tetrafluoride to form 3-fluorosulfonylbenzoic acid", "Step 5: Bromination of 3-fluorosulfonylbenzoic acid with bromine and sodium hydroxide to form 4-bromo-3-fluorosulfonylbenzoic acid", "Step 6: Acidification of 4-bromo-3-fluorosulfonylbenzoic acid with hydrochloric acid to form 4-bromo-3-(fluorosulfonyl)benzoic acid", "Step 7: Purification of the final product using sodium bisulfite and sodium carbonate to remove impurities", "Step 8: Recrystallization of the purified product from ethanol and water to obtain the final product" ] }

CAS RN

1935922-41-0

Product Name

4-bromo-3-(fluorosulfonyl)benzoic acid

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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